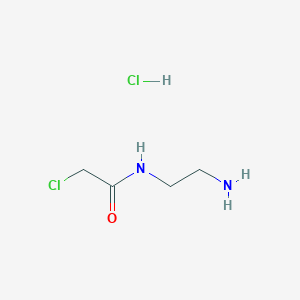
2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate is a chemical compound with the molecular formula C12H14N6O5 and a molecular weight of 322.28 g/mol This compound is known for its unique structure, which includes a tetrazine ring and a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate typically involves the reaction of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere. The product is then purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The tetrazine ring can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The tetrazine moiety is known for its ability to undergo inverse electron demand Diels-Alder reactions with strained alkenes.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Cycloaddition: Strained alkenes or alkynes are typically used as reactants in the presence of a catalyst or under thermal conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed, with the reaction often conducted at elevated temperatures.
Major Products
Substitution Reactions: Products include substituted tetrazine derivatives.
Cycloaddition Reactions: The major products are cycloadducts formed by the addition of the tetrazine ring to the alkene or alkyne.
Hydrolysis: The primary products are 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid and N-hydroxysuccinimide.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate involves its ability to participate in cycloaddition reactions. The tetrazine ring acts as a diene in inverse electron demand Diels-Alder reactions, forming stable adducts with strained alkenes . This property is exploited in bioconjugation and labeling techniques, where the compound selectively reacts with target molecules to form covalent bonds.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 4-(1,2,4,5-tetrazin-3-yl)benzoate: Similar structure but lacks the methyl group on the tetrazine ring.
2,5-Dioxopyrrolidin-1-yl 5-(4-(1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoate: Contains an additional amino group and a longer carbon chain.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate is unique due to the presence of the methyl group on the tetrazine ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature may enhance its performance in specific applications, such as bioconjugation and material science .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4/c1-8-15-17-13(18-16-8)9-2-4-10(5-3-9)14(22)23-19-11(20)6-7-12(19)21/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBURVRTLAMPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)

![[4-(trifluoromethylsulfonyloxy)thieno[2,3-f][1]benzothiol-8-yl] trifluoromethanesulfonate](/img/structure/B6291797.png)

![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)



